2-(Furan-2-yl)-7-methoxychromen-4-one
Description
2-(Furan-2-yl)-7-methoxychromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a methoxy group at position 7 and a furan-2-yl group at position 2. Chromen-4-one derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and fluorescent properties .
Properties
CAS No. |
30245-24-0 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(furan-2-yl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C14H10O4/c1-16-9-4-5-10-11(15)8-14(18-13(10)7-9)12-3-2-6-17-12/h2-8H,1H3 |
InChI Key |
KQHQZBSBDPCJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-7-methoxychromen-4-one typically involves the condensation of furan derivatives with chromenone precursors. One common method involves the use of furan-2-carbaldehyde and 7-methoxychromen-4-one under acidic or basic conditions to facilitate the formation of the desired product. The reaction is often carried out in solvents such as ethanol or methanol, with catalysts like p-toluenesulfonic acid or sodium hydroxide to promote the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the industrial process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-7-methoxychromen-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chromenone moiety can be reduced to form dihydrochromenone derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Potential therapeutic agent for the treatment of bacterial infections and cancer.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-7-methoxychromen-4-one involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Its anticancer activity may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 2-(furan-2-yl)-7-methoxychromen-4-one are influenced by its substituents. Below is a comparative analysis with key analogs:
Substituent Effects on Structure and Bioactivity
Key Observations :
- Antibacterial Activity : Phenyl-substituted analogs (e.g., 7-methoxy-2-phenylchromen-4-one) exhibit stronger antibacterial effects than furan-substituted derivatives, likely due to enhanced hydrophobic interactions with bacterial membranes .
- Fluorescence : The absence of a hydroxyl group in 2-(furan-2-yl)-7-methoxychromen-4-one limits its ability to undergo ESIPT, unlike its 3-hydroxy analog, which shows fluorescence due to intramolecular proton transfer .
- Lipophilicity : Furan-substituted derivatives generally have lower LogP values than phenyl analogs (e.g., 3.9 vs. 4.2), suggesting improved aqueous solubility but reduced membrane permeability .
Crystallographic and Hydrogen-Bonding Features
- 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one (hydroxy analog): Forms anti-parallel dimers via O–H···O hydrogen bonds, with a planar chromen-furan system (dihedral angle: 3.8°) .
- 2-(Furan-2-yl)-7-methoxychromen-4-one : Lacks intermolecular hydrogen bonds due to the methoxy group, leading to less dense crystal packing and higher solubility in organic solvents .
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